4-bromo-N-(2-ethylphenyl)-3-methylbenzenesulfonamide
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Overview
Description
4-bromo-N-(2-ethylphenyl)-3-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, an ethylphenyl group, and a methyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-ethylphenyl)-3-methylbenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 3-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group is brominated to introduce the bromine atom at the desired position.
Substitution: Finally, the ethylphenyl group is introduced through a substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to efficiently introduce the bromine and ethylphenyl groups under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-ethylphenyl)-3-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-(2-ethylphenyl)-3-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-ethylphenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and ethylphenyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-ethylphenyl)-3-methoxybenzenesulfonamide
- 4-bromo-N-(2-ethylphenyl)-3-methyl-2-thiophenecarboxamide
Uniqueness
4-bromo-N-(2-ethylphenyl)-3-methylbenzenesulfonamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research applications .
Properties
IUPAC Name |
4-bromo-N-(2-ethylphenyl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2S/c1-3-12-6-4-5-7-15(12)17-20(18,19)13-8-9-14(16)11(2)10-13/h4-10,17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIZHCVBNLEEES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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